Home > Products > Screening Compounds P77631 > N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide -

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Catalog Number: EVT-4919159
CAS Number:
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(9-dimethylimino-9H-benzo[a]phenoxazin-5-ylamino) butyl]-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide chloride (RR11)

Compound Description: RR11 is a potent and selective cyclooxygenase-1 (COX-1) inhibitor. [] In vitro studies revealed an IC50 value of 0.032 µM for COX-1 inhibition, whereas the IC50 for COX-2 was 2.4 µM, demonstrating a selectivity index of 75. [] RR11 was investigated as a potential near-infrared (NIR) fluorescent imaging probe for ovarian cancer. []

Relevance: While RR11 shares the 3,4-bis(4-methoxyphenyl)isoxazol-5-yl moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, the core structure and substitution pattern differ significantly. The primary relevance stems from their shared investigation as potential fluorescent imaging probes, albeit for different targets. RR11 was investigated for ovarian cancer, targeting COX-1, while the target compound's specific application is not mentioned in the provided papers. []

3-(6-(4-(2-(3,4-bis(4-methoxyphenyl)isoxazole-5-yl)acetamido)butyl)amino-6-oxohexyl)-2-[7-(1,3-dihydro-1,1-dimethyl-3-ethyl 2H-benz[e]indolin-2-yl-idene)-1,3,5-heptatrienyl]-1,1-dimethyl-3-(6-carboxilato-hexyl)-1H-benz[e]indolium chloride (MSA14)

Compound Description: MSA14 is a potent and selective cyclooxygenase-1 (COX-1) inhibitor with an IC50 of 0.087 µM and a selectivity index of 874 due to its lack of COX-2 inhibition even at 50 µM concentration. [] Similar to RR11, MSA14 was also explored as a near-infrared (NIR) fluorescent imaging (FLI) probe in human ovarian cancer xenograft models. []

1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone (OPC21268)

Compound Description: OPC21268 is a nonpeptide antagonist of the human V2-renal vasopressin receptor. [] Its binding affinity to the V2R was investigated through site-directed mutagenesis studies, revealing a unique binding mode that penetrates deeper into the transmembrane region of the receptor compared to other antagonists. []

Relevance: OPC21268 exhibits no direct structural similarity to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. Its inclusion as a related compound stems from its investigation as a nonpeptide antagonist for a specific receptor subtype, highlighting the exploration of diverse chemical structures for pharmacological activity. []

(±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide (OPC41061)

Compound Description: OPC41061 is another nonpeptide antagonist of the human V2-renal vasopressin receptor. [] Its binding affinity was investigated alongside other antagonists to map the V2R antagonist binding site through site-directed mutagenesis. []

Relevance: OPC41061 does not share structural similarity with N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. Its relevance lies in its shared investigation as a nonpeptide antagonist for the V2R, contributing to the understanding of antagonist binding sites and selectivity for vasopressin receptor subtypes. []

(±)-5-dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2,3,4,5-tetrahydro-1H-benzazepine monohydrochloride (OPC31260)

Compound Description: OPC31260 is a nonpeptide antagonist of the human V2-renal vasopressin receptor with a high affinity, particularly for a specific mutation (M120V) of the receptor. [] Its binding affinity was significantly enhanced by replacing the large methionine with a smaller valine at position 120, resulting in a Ki of 7 fM. [] This finding highlighted the importance of the shape of the binding pocket in determining antagonist specificity. []

Relevance: Although OPC31260 does not share structural similarities with N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, it is included as a related compound due to its involvement in mapping the V2R antagonist binding site through site-directed mutagenesis. [] These studies collectively contribute to understanding the structural requirements for antagonist binding and selectivity for different vasopressin receptor subtypes.

1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl]-5-ethoxy-3-spiro-[4[(2 morpholinoethoxy)cy-clohexane]indoline-2-one, phosphate monohydrate cis-isomer (SR121463B)

Compound Description: SR121463B is a nonpeptide antagonist of the human V2-renal vasopressin receptor. [] Site-directed mutagenesis studies revealed that mutations at specific amino acid positions in the V2R altered SR121463B's binding affinity, highlighting the importance of these residues in ligand-receptor interactions. []

Relevance: SR121463B is structurally dissimilar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. It is included due to its shared investigation as a nonpeptide antagonist for the V2R, contributing to understanding the structural determinants of antagonist binding and selectivity for vasopressin receptor subtypes. []

(2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide (SR49059)

Compound Description: SR49059 is a nonpeptide antagonist of the human V2-renal vasopressin receptor. [] Similar to other antagonists, its binding affinity to V2R was studied using site-directed mutagenesis, revealing the impact of specific amino acid substitutions on ligand-receptor interactions. []

Relevance: SR49059 is structurally distinct from N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. Its inclusion as a related compound is based on its shared investigation as a nonpeptide antagonist for the V2R, contributing to understanding the structural features that govern antagonist binding and selectivity for vasopressin receptor subtypes. []

(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide, isomer(-) (SSR149415)

Compound Description: SSR149415 is a nonpeptide antagonist of the human V2-renal vasopressin receptor. [] Its binding affinity to V2R was investigated through site-directed mutagenesis, which revealed the impact of specific amino acid substitutions on antagonist binding, contributing to the mapping of the V2R antagonist binding site. []

Relevance: Despite lacking direct structural similarity to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, SSR149415 is included due to its shared investigation as a nonpeptide antagonist for the V2R. [] The collective analysis of these antagonists provides valuable insights into the structural requirements for antagonist binding and selectivity for different vasopressin receptor subtypes.

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C21H24N2O5/c1-25-17-7-5-4-6-15(17)16-13-20(28-23-16)21(24)22-11-10-14-8-9-18(26-2)19(12-14)27-3/h4-9,12,20H,10-11,13H2,1-3H3,(H,22,24)

InChI Key

KBPOMSHLBANNFA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CC(=NO2)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CC(=NO2)C3=CC=CC=C3OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.